L-Leucine, 5,5-dihydroxy- (9CI)
Description
L-Leucine, 5,5-dihydroxy- (9CI) is a modified amino acid derivative of L-leucine, characterized by the addition of two hydroxyl groups at the 5th carbon position of its side chain. Such hydroxylated leucine derivatives are often studied for their roles in microbial metabolism, peptide biosynthesis, or as intermediates in specialized secondary metabolites .
Properties
CAS No. |
163190-39-4 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.173 |
IUPAC Name |
(2S)-2-amino-5,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-5,8-9H,2,7H2,1H3,(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
XUCOLQITPSNBGF-BKLSDQPFSA-N |
SMILES |
CC(CC(C(=O)O)N)C(O)O |
Synonyms |
L-Leucine, 5,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares L-Leucine, 5,5-dihydroxy- (9CI) with structurally or functionally related compounds, focusing on molecular features, biosynthesis, and biological roles.
Cyclo(L-leucyl-L-leucyl)
- Structure : A cyclic dipeptide composed of two L-leucine residues linked via an amide bond.
- Key Features : Lacks hydroxyl groups but shares the leucine backbone.
- Biosynthesis : Incorporates two L-leucine units, confirmed via reverse stable isotope labeling (13C-background) and UPLC HR HESI-MS analysis .
- Contrast: Unlike L-Leucine, 5,5-dihydroxy-, this compound is non-hydroxylated and cyclic, limiting its metal-chelating capacity.
Pulcherriminic Acid
- Structure : A hydroxamate-containing dipeptide derived from L-leucine and L-tyrosine.
- Key Features : Contains hydroxyl and hydroxamate groups, enabling iron chelation.
- Biosynthesis : Produced via di-N-hydroxylation intermediates, as suggested by isotopic labeling studies .
- Biological Role : Functions as a siderophore in microbial iron acquisition.
- Contrast : While both compounds involve hydroxylated leucine derivatives, pulcherriminic acid’s hydroxamate groups confer distinct metal-binding properties compared to the vicinal diol in L-Leucine, 5,5-dihydroxy- .
L-Leucine, 3-hydroxy-4-methyl- (9CI)
- Structure : A leucine derivative with a hydroxyl group at C3 and a methyl group at C4.
- Key Features : Hydrophobicity is reduced compared to unmodified leucine due to the hydroxyl group.
- Molecular Data: Molecular formula C₇H₁₅NO₃, molecular weight 161.20 g/mol .
- Biological Role: Likely serves as a metabolic intermediate in branched-chain amino acid pathways.
- Contrast : The positions of hydroxyl and methyl substitutions (C3 and C4 vs. C5 in L-Leucine, 5,5-dihydroxy-) significantly alter steric and electronic properties.
Peptide Derivatives of L-Leucine
- Examples :
- N-Acetylglycyl-L-leucine (CAS 29852-55-9): A dipeptide with an acetylated glycine residue. Molecular formula C₁₀H₁₈N₂O₄, molecular weight 230.26 g/mol .
- L-Leucine-containing oligopeptides (e.g., CAS 300854-78-8): Complex peptides with leucine in their sequences, molecular weights exceeding 1200 g/mol .
- Key Features : Peptide bonds and post-translational modifications (e.g., acetylation) dominate their structures.
- Contrast : Unlike L-Leucine, 5,5-dihydroxy-, these compounds prioritize structural complexity over hydroxylation, impacting their roles in protein folding or enzyme inhibition.
Sennosides (e.g., Sennoside D)
- Structure : Bianthracene glycosides with multiple hydroxyl and carboxy groups (e.g., C₄₂H₄₀O₁₉, molecular weight 872.77 g/mol) .
- Key Features : Dihydroxy groups on aromatic rings enable laxative effects via intestinal stimulation.
- Contrast: While unrelated to leucine, the dihydroxy motif in sennosides shares functional similarities in redox activity and hydrogen bonding.
Comparative Data Table
Key Findings and Implications
Hydroxylation Patterns : The position and number of hydroxyl groups (e.g., 5,5-dihydroxy vs. 3-hydroxy) critically influence solubility, metal-binding capacity, and biological activity.
Structural Complexity : Peptide derivatives prioritize sequence diversity, whereas hydroxylated leucines emphasize functional group reactivity.
Biological Roles: Hydroxylated compounds like pulcherriminic acid and sennosides highlight the evolutionary convergence of dihydroxy motifs for specialized functions (e.g., iron acquisition, redox modulation).
Preparation Methods
Oxidative Dihydroxylation of Keto Intermediates
A key route involves dihydroxylation of α-keto leucine analogs. For example, 5-keto-L-leucine can undergo stereoselective hydroxylation using oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous acidic conditions.
Reaction Scheme :
Conditions :
-
Temperature: 20–40°C
-
Catalysts: OsO₄ (0.5–2 mol%) or KMnO₄ (1–3 mol%)
Yield : 60–75% (reported for analogous dihydroxylation of branched α-keto acids).
Epoxidation Followed by Acid Hydrolysis
Epoxidation of allylic leucine derivatives, such as 3-methyl-1-pentenoic acid , using meta-chloroperbenzoic acid (mCPBA) generates an epoxide intermediate. Subsequent acid hydrolysis introduces two hydroxyl groups at the C5 position.
Key Steps :
-
Epoxidation:
-
Hydrolysis:
Challenges :
Enzymatic Hydroxylation Using Amino Acid Hydroxylases
Bacterial Hydroxylation Systems
Streptomyces griseus -derived GriE hydroxylase selectively hydroxylates L-leucine at the C5 position in the presence of α-ketoglutarate (α-KG) and Fe²⁺.
Procedure :
-
Substrate Preparation : L-leucine (10–50 mM) in Tris-HCl buffer (pH 7.5).
-
Reaction Mixture :
-
2 mM α-KG
-
0.1 mM FeSO₄
-
1–5 mg/mL GriE hydroxylase
-
Engineered Escherichia coli Pathways
Metabolic engineering enables de novo biosynthesis by integrating hydroxylase genes (e.g., griE) into L-leucine-producing strains.
Strain Modifications :
-
Overexpression of feedback-resistant 2-isopropylmalate synthase (LeuA) and acetohydroxy acid synthase (IlvIH).
-
Deletion of competing pathways (e.g., ilvE to prevent valine/isoleucine byproducts).
Fermentation Conditions :
-
Medium: Glucose (60 g/L), ammonium sulfate (25 g/L), yeast extract (5 g/L).
Titer : Up to 63.29 g/L L-leucine achieved in engineered E. coli; hydroxylation efficiency under development.
Protection-Deprotection Strategies for Stereochemical Control
Acetylation-Hydrolysis Sequence
Adapted from L-leucine purification methods, this approach avoids racemization during hydroxylation:
-
Acetylation :
-
Hydroxylation :
-
Oxidative hydroxylation using H₂O₂ or O₂.
-
-
Deprotection :
Advantages :
Analytical Validation and Challenges
Characterization Data
Q & A
Q. What are the recommended methods for synthesizing L-Leucine, 5,5-dihydroxy- (9CI) and ensuring high purity?
Methodological Answer:
- Microwave-Assisted Synthesis: Adapt protocols from microwave esterification of L-leucine derivatives (e.g., ), optimizing reaction time and temperature to introduce dihydroxy groups. Monitor reaction progress via TLC or HPLC.
- Protecting Groups: Use carbobenzyloxy (Z) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during hydroxylation, as seen in related leucine derivatives ().
- Purification: Employ reverse-phase HPLC or size-exclusion chromatography for isolation. Verify purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Q. How can researchers characterize the stereochemical configuration of L-Leucine, 5,5-dihydroxy- (9CI)?
Methodological Answer:
- X-Ray Crystallography: Resolve absolute configuration using single-crystal diffraction (if crystallizable).
- NMR Analysis: Compare coupling constants and NOE effects with known stereoisomers. highlights the use of NMR to determine stereochemistry in similar compounds.
- Circular Dichroism (CD): Analyze CD spectra for characteristic optical activity patterns, especially if hydroxyl groups induce chiral centers.
Q. What stability considerations are critical for handling L-Leucine, 5,5-dihydroxy- (9CI) in aqueous solutions?
Methodological Answer:
- pH Sensitivity: Test stability across pH 3–9 using buffered solutions, monitoring degradation via UV-Vis or LC-MS. Hydroxyl groups may increase susceptibility to oxidation.
- Temperature Control: Store at -20°C under inert atmosphere. Conduct accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data of L-Leucine, 5,5-dihydroxy- (9CI)?
Methodological Answer:
- Controlled Solubility Studies: Systematically vary pH, ionic strength, and solvent polarity (e.g., water, DMSO, ethanol). Use dynamic light scattering (DLS) to detect aggregation.
- Thermodynamic Analysis: Measure solubility via gravimetric or spectrophotometric methods at multiple temperatures. Compare with computational predictions (e.g., COSMO-RS) to identify outliers. ’s XlogP (2.0) suggests moderate hydrophobicity, but hydroxyl groups may enhance aqueous solubility, requiring empirical validation.
Q. How does the 5,5-dihydroxy modification influence the metabolic pathways of L-Leucine derivatives compared to non-hydroxylated analogs?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled derivatives for tracing metabolic fate in cell cultures or animal models (e.g., ’s rat studies).
- Enzyme Assays: Test affinity for leucine-specific enzymes (e.g., branched-chain amino acid transaminases) using surface plasmon resonance (SPR) or fluorescence polarization. Hydroxylation may alter binding kinetics or substrate specificity.
Q. What advanced spectroscopic techniques are suitable for detecting trace concentrations of L-Leucine, 5,5-dihydroxy- (9CI) in biological matrices?
Methodological Answer:
- Raman Spectroscopy with Nanoparticles: Use silver nanoparticles (Ag NPs) to enhance sensitivity, targeting characteristic peaks (e.g., 1130–1183 cm⁻¹ for hydroxyl groups) as demonstrated in leucine detection ().
- LC-MS/MS: Develop a multiple reaction monitoring (MRM) method with deuterated internal standards to mitigate matrix effects.
Q. How can researchers design experiments to study interactions between L-Leucine, 5,5-dihydroxy- (9CI) and metal ions in enzymatic systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics of metal ions (e.g., Zn²⁺, Mg²⁺) with the compound.
- Molecular Dynamics (MD) Simulations: Model interactions using software like GROMACS, incorporating hydroxyl group parameters. Validate with EXAFS spectroscopy for metal coordination geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
